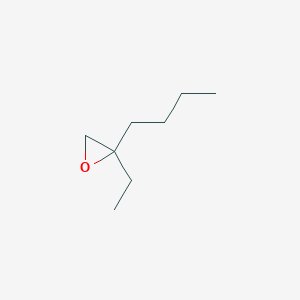

2-Butyl-2-ethyloxirane

Description

Structure

3D Structure

Properties

CAS No. |

1436-35-7 |

|---|---|

Molecular Formula |

C8H16O |

Molecular Weight |

128.21 g/mol |

IUPAC Name |

2-butyl-2-ethyloxirane |

InChI |

InChI=1S/C8H16O/c1-3-5-6-8(4-2)7-9-8/h3-7H2,1-2H3 |

InChI Key |

UKISJAFVMIUTPT-UHFFFAOYSA-N |

SMILES |

CCCCC1(CO1)CC |

Canonical SMILES |

CCCCC1(CO1)CC |

Origin of Product |

United States |

Synthetic Methodologies for 2 Butyl 2 Ethyloxirane

Chemoenzymatic Synthesis Strategies

Chemoenzymatic strategies leverage the high selectivity of enzymes to perform specific transformations on chemically synthesized substrates. For 2-butyl-2-ethyloxirane, the primary focus has been on the kinetic resolution of a racemic mixture, where one enantiomer is selectively transformed, allowing for the separation of the unreacted, enantiopure epoxide.

Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolytic cleavage of an epoxide ring to form a vicinal diol. mdpi.com In a kinetic resolution process, an EH selectively hydrolyzes one enantiomer of a racemic epoxide at a much faster rate than the other, leaving the unreacted epoxide enantiomerically enriched. researchgate.net This approach has been successfully applied to produce (R)-2-butyl-2-ethyloxirane. muni.cz

The development of an effective resolution process begins with identifying a suitable biocatalyst. An extensive search and screening of various epoxide hydrolase homologues were conducted to find an enzyme with high activity and selectivity for this compound. muni.czsci-hub.cat Through this screening process, an epoxide hydrolase from Agromyces mediolanus (designated EH5) was identified as a highly effective biocatalyst for the desired transformation. muni.cz Another enzyme, from Aspergillus niger, was also investigated and found to facilitate an enantioconvergent process, though this was not optimized. sci-hub.catacs.org

| Enzyme Source | Outcome | Reference |

| Agromyces mediolanus (EH5) | Identified as a suitable biocatalyst for kinetic resolution to produce (R)-2-butyl-2-ethyloxirane. | muni.cz |

| Aspergillus niger | Provided the (R)-enantiomer via an unoptimized, enantioconvergent process. | acs.org |

To obtain sufficient quantities of the biocatalyst for process development and scale-up, the gene for the epoxide hydrolase EH5 from Agromyces mediolanus was cloned and expressed recombinantly. muni.cz The expression was carried out in E. coli BL21(DE3) host cells. muni.cz The enzyme was successfully produced on a 35 L fermentation scale. researchgate.netacs.org

For ease of use and storage, the biocatalyst was prepared as a lyophilized (freeze-dried) powder of the whole cells. researchgate.netacs.org This preparation method offers significant advantages, including increased stability and simplified handling, which are crucial for industrial applications. acs.org The downstream processing of the fermented enzyme was shown to increase its stability. researchgate.netacs.org

| Parameter | Result | Reference |

| Biocatalyst | Lyophilized powder of Agromyces mediolanus EH5 | acs.org |

| Substrate | Racemic this compound | muni.cz |

| Product | (R)-2-butyl-2-ethyloxirane | muni.cz |

| Substrate Loading | >300 g/L | researchgate.netacs.org |

| Scale | Multi-gram | acs.org |

An alternative enzymatic approach using halohydrin dehalogenases (HHDHs) was also explored. sci-hub.cat HHDHs are versatile enzymes that can catalyze the ring-closure of halohydrins to form epoxides and, in the reverse reaction, the ring-opening of epoxides with various nucleophiles, such as cyanide (CN⁻). sci-hub.catnih.gov The strategy involved a kinetic resolution based on the enantioselective ring-opening of racemic this compound using cyanide as the nucleophile. sci-hub.cat

The investigation revealed that while HHDHs exhibited high enantioselectivity in the resolution, they preferentially catalyzed the ring-opening of the (R)-enantiomer. sci-hub.catacs.org This outcome yields the undesired (S)-enantiomer as the remaining epoxide, making this specific HHDH-catalyzed resolution route unsuitable for producing the target (R)-2-butyl-2-ethyloxirane. acs.org

| Enzyme Class | Mechanism | Selectivity Outcome for this compound | Suitability for (R)-Epoxide Production | Reference |

| Epoxide Hydrolase (from A. mediolanus) | Hydrolytic kinetic resolution | Preferential hydrolysis of (S)-enantiomer | Suitable, leaves (R)-enantiomer unreacted | muni.czacs.org |

| Halohydrin Dehalogenase | Kinetic resolution via ring-opening with CN⁻ | Preferential ring-opening of (R)-enantiomer | Unsuitable, consumes the desired enantiomer | sci-hub.catacs.org |

Optimization of Reaction Conditions for Enantioselectivity and Conversion

Other Biocatalytic Approaches for Chiral Epoxide Formation

Biocatalysis offers a powerful and environmentally benign alternative to classical chemical methods for producing chiral epoxides. For this compound, enzymatic processes primarily involve the kinetic resolution of a racemic mixture.

One of the most effective methods is the hydrolytic kinetic resolution using epoxide hydrolases (EHs). sci-hub.cat These enzymes catalyze the enantioselective ring-opening of one epoxide enantiomer with water to form a diol, leaving the other enantiomer unreacted and thus enantioenriched. sci-hub.catresearchgate.net An epoxide hydrolase from the bacterium Agromyces mediolanus (EH5) has been successfully employed for the production of (R)-2-butyl-2-ethyloxirane on a multi-gram scale. muni.czacs.org This process can be conducted at high substrate concentrations (over 300 g/L) using a lyophilized whole-cell preparation of the enzyme, which is stable and easy to handle. sci-hub.catacs.org

In addition to kinetic resolution, an "enantioconvergent" process has been reported using an epoxide hydrolase from the fungus Aspergillus niger. sci-hub.catacs.org In this type of process, the enzyme can hydrolyze both enantiomers of the epoxide at different carbon atoms, theoretically leading to a 100% yield of a single enantiomer of the diol product, which can then be converted back to the desired chiral epoxide. sci-hub.cat

Halohydrin dehalogenases (HHDHs) represent another class of enzymes applicable to chiral epoxide synthesis. sci-hub.cat These lyases catalyze the intramolecular ring-closure of a halohydrin to form an epoxide. sci-hub.cat They can also be used in a resolution approach by catalyzing the enantioselective ring-opening of a racemic epoxide with a nucleophile like cyanide. sci-hub.cat While HHDHs have shown high enantioselectivity, for this compound, they were found to preferentially hydrolyze the (R)-enantiomer, which is the opposite of what is typically desired when the (R)-epoxide is the target. sci-hub.catacs.org

| Enzyme System | Source Organism | Biocatalytic Strategy | Key Findings for this compound |

|---|---|---|---|

| Epoxide Hydrolase (EH5) | Agromyces mediolanus | Hydrolytic Kinetic Resolution | Allows for the production of (R)-2-butyl-2-ethyloxirane at high concentrations (>300 g/L). muni.czacs.org |

| Epoxide Hydrolase | Aspergillus niger | Enantioconvergent Hydrolysis | Provides the corresponding (R)-diol via an unoptimized process. sci-hub.catacs.org |

| Halohydrin Dehalogenase (HHDH) | Various | Kinetic Resolution (Ring-opening) / Ring Closure | Offers high enantioselectivity but favors hydrolysis of the desired (R)-epoxide. sci-hub.catacs.org |

Chemical Synthesis Routes

Chemical synthesis provides several pathways to this compound, primarily through the epoxidation of its corresponding alkene, 3-methyleneheptane, or through the formation of the oxirane ring via intramolecular cyclization. ebi.ac.uknih.gov The key challenge in these routes is achieving high stereoselectivity for the synthesis of a single enantiomer. nih.gov

The direct epoxidation of the prochiral alkene 3-methyleneheptane is a straightforward approach to racemic this compound. This reaction is commonly achieved using peracids, such as m-chloroperoxybenzoic acid (m-CPBA), in a process that proceeds via a concerted, syn-addition of the oxygen atom to the double bond. libretexts.org However, achieving enantioselectivity in the epoxidation of 2,2-disubstituted terminal alkenes is notoriously difficult with many standard catalytic systems showing limited success. nih.gov

Several specialized asymmetric epoxidation systems have been developed to induce chirality during the reaction. One of the most elegant chemical methods for producing chiral 2,2-disubstituted epoxides is the asymmetric Corey-Chaykovsky reaction. sci-hub.catnih.gov This reaction involves the epoxidation of a ketone (in this case, 3-heptanone) using a sulfur ylide. The use of a chiral catalyst, such as the heterobimetallic La-Li₃-BINOL (LLB) complex reported by Shibasaki and coworkers, can afford the terminal epoxide with high enantioselectivity. sci-hub.catnih.gov While this system provides excellent results for many methyl ketones, its effectiveness can decrease with larger ketone substrates. researchgate.netnih.gov

Another approach involves organocatalytic systems. For instance, Shi-type epoxidation utilizes a chiral ketone, often derived from fructose (B13574), as the catalyst in conjunction with an oxidant like Oxone. rsc.org These carbohydrate-based catalysts have been applied to the asymmetric epoxidation of various olefins, although their efficacy for sterically demanding substrates like 3-methyleneheptane can be modest. rsc.org

A variety of catalytic systems have been investigated for the epoxidation of alkenes. While some are highly effective for specific substrate classes, their application to geminally disubstituted terminal alkenes like 3-methyleneheptane remains a challenge. nih.gov

| Catalytic System | Reaction Type | Description | Applicability to 2,2-Disubstituted Epoxides |

|---|---|---|---|

| La-Li₃-BINOL (LLB) Complex | Asymmetric Corey-Chaykovsky | Catalyzes the enantioselective reaction of a sulfur ylide with a ketone (3-heptanone) to form the epoxide. nih.gov | A promising approach, though enantioselectivity can be sensitive to the ketone's steric bulk. sci-hub.catresearchgate.netnih.gov |

| Shi Catalyst (Fructose-derived ketone) | Organocatalytic Epoxidation | Uses a chiral ketone and Oxone to transfer an oxygen atom to the alkene (3-methyleneheptane). rsc.org | Provides a metal-free option, but enantioselectivity may be moderate for this substrate class. rsc.org |

| (Salen)Manganese(III) Complexes | Asymmetric Epoxidation | Well-established catalysts for the epoxidation of certain alkenes, like cis-disubstituted ones. sci-hub.cat | Generally less effective for 2,2-disubstituted terminal alkenes. sci-hub.cat |

The formation of an epoxide ring via an intramolecular Sₙ2 reaction is a classic and reliable synthetic method. masterorganicchemistry.com This pathway typically involves a vicinal halohydrin or a related substrate with a hydroxyl group and a leaving group on adjacent carbons. thieme-connect.de

The process begins with the formation of a halohydrin from the alkene precursor, 3-methyleneheptane. Treatment of the alkene with a halogen (e.g., bromine) in the presence of water results in the anti-addition of -OH and -Br across the double bond, forming 1-bromo-3-ethylheptan-3-ol. Subsequent treatment with a strong base (e.g., sodium hydroxide) deprotonates the hydroxyl group, creating an alkoxide. This nucleophilic alkoxide then displaces the adjacent halide in an intramolecular substitution to form the this compound ring. masterorganicchemistry.com For this ring closure to be efficient, the molecule must adopt a conformation where the attacking alkoxide and the leaving group are in an anti-periplanar arrangement to allow for optimal orbital overlap. thieme-connect.de

More complex, multi-step syntheses can provide access to this compound, often by constructing the required carbon skeleton and introducing the functional groups in a sequential manner. libretexts.org These pathways can be advantageous when direct epoxidation or ring-closure methods are not efficient or stereoselective.

One such pathway begins with a ketone, 3-heptanone, as the starting material. The asymmetric Corey-Chaykovsky reaction, mentioned earlier, is a prime example of a multi-step process. nih.gov It involves the in-situ generation of dimethyloxosulfonium methylide from a sulfonium (B1226848) salt and a base, which then reacts with 3-heptanone. nih.gov When performed with a chiral catalyst, this sequence builds the epoxide ring from a ketone precursor, offering an alternative to the direct epoxidation of an alkene. sci-hub.catnih.gov

Another potential multi-step route could involve the Sharpless asymmetric dihydroxylation of the alkene 3-methyleneheptane to produce a chiral diol. syr.edu This diol can then be converted into the corresponding epoxide through a two-step process, often involving selective tosylation of one hydroxyl group followed by base-induced intramolecular cyclization, similar to the halohydrin route. syr.edu This strategy separates the introduction of chirality (dihydroxylation) from the formation of the epoxide ring.

Stereochemical Aspects and Control

Enantioselective Synthesis of 2-Butyl-2-ethyloxirane Enantiomers

The creation of enantiomerically pure this compound, which features a quaternary stereocenter, presents a significant synthetic challenge. sci-hub.cat Research has primarily focused on the resolution of a racemic mixture, with biocatalytic methods proving particularly effective.

One of the most successful approaches is the hydrolytic kinetic resolution (HKR) of racemic this compound. muni.czsci-hub.cat This method utilizes enzymes that selectively hydrolyze one enantiomer, leaving the other unreacted and thus enantiomerically enriched. An epoxide hydrolase (EH) from Agromyces mediolanus has been identified as a highly effective biocatalyst for producing (R)-2-butyl-2-ethyloxirane. muni.czacs.org This enzymatic process can be conducted at high substrate concentrations (over 300 g/L) using a lyophilized powder of the enzyme, making it a practical and scalable route. acs.orgresearchgate.net The enzyme was shown to be stable and could be produced on a 35 L fermentation scale. acs.org

In contrast, other enzymes exhibit different selectivities. Halohydrin dehalogenases (HHDHs), which catalyze the ring-closure of halohydrins to form epoxides, were also investigated and showed high enantioselectivity but favored the hydrolysis of the (R)-enantiomer. sci-hub.catacs.org An epoxide hydrolase from Aspergillus niger was found to facilitate an enantioconvergent process, where both enantiomers are converted to the same enantiopure diol, although this specific process was unoptimized. sci-hub.catacs.org

Beyond enzymatic resolution, chemical methods for the asymmetric epoxidation of the precursor alkene (2-ethyl-1-hexene) are relevant. While methods like the Sharpless epoxidation are designed for allylic alcohols, techniques for unfunctionalized olefins are more applicable here. wikipedia.orgwikipedia.org The Jacobsen-Katsuki epoxidation, which uses chiral manganese-salen complexes, is effective for the enantioselective epoxidation of unfunctionalized cis-disubstituted and trisubstituted alkenes. wikipedia.orgorganic-chemistry.orgopenochem.org Another powerful method for generating chiral 2,2-disubstituted epoxides from ketones is the asymmetric Corey-Chaykovsky reaction, which can utilize catalysts like a heterobimetallic La-Li₃-BINOL complex. sci-hub.catresearchgate.net

The table below summarizes findings from enzymatic resolution studies for producing (R)-2-Butyl-2-ethyloxirane.

| Enzyme/Method | Source Organism | Selectivity | Key Finding | Reference |

|---|---|---|---|---|

| Epoxide Hydrolase (EH) | Agromyces mediolanus | Selective hydrolysis of (S)-enantiomer | Allows for the production of (R)-2-butyl-2-ethyloxirane at high concentrations (>300 g/L). | acs.org, muni.cz |

| Halohydrin Dehalogenase (HHDH) | Various | Highly enantioselective, but favors hydrolysis of (R)-enantiomer | Considered for the process but showed the opposite selectivity for the desired product. | acs.org, sci-hub.cat |

| Epoxide Hydrolase (EH) | Aspergillus niger | Enantioconvergent | Provides the (R)-diol via an enantioconvergent hydrolysis process. | acs.org, researchgate.net |

Diastereoselective Control in Related Oxirane Systems

While this compound is achiral with respect to diastereomers, understanding the principles of diastereoselective control is crucial when the synthetic precursors or related oxirane systems contain additional stereocenters. The stereochemical outcome of epoxidation reactions can be strongly influenced by existing chirality within the substrate (substrate control) or by the reagents used (reagent control).

In substrate-controlled reactions, existing stereocenters, particularly those adjacent to the double bond, can direct the incoming oxidant to one face of the alkene. This is prominent in the epoxidation of cyclic allylic alcohols and amines, where hydroxyl or amino groups can coordinate to the catalyst and direct the oxidation. harvard.edubeilstein-journals.org For instance, the epoxidation of cyclic allylic amines in the presence of an acid can lead exclusively to syn-epoxides. beilstein-journals.org The steric bulk of substituents on the substrate also plays a critical role; for example, in the hydroboration of substituted tetrahydroazepines, diastereofacial selectivity is observed due to the steric environment of the ring. nih.gov

Reagent-controlled diastereoselectivity is achieved when a chiral catalyst or reagent dictates the stereochemical outcome, regardless of the substrate's inherent facial bias. The Sharpless asymmetric epoxidation is a classic example, where the chirality of the diethyl tartrate ligand determines the face of the double bond that is epoxidized. wikipedia.orgharvard.edu In cases where both substrate and reagent control are operative, they can either be "matched," leading to high diastereoselectivity, or "mismatched," resulting in lower selectivity or even reversal of the outcome. harvard.edu

The synthesis of functionalized vinyl epoxides provides another context for diastereocontrol. rsc.org The reaction between an aldehyde and a vinyl sulfonium (B1226848) ylide can be highly diastereoselective, with the formation of the trans-epoxide often favored due to the reversibility of the formation of the syn-betaine intermediate, which is influenced by steric hindrance. rsc.org Similarly, the synthesis of CF₃-substituted, epoxide-fused heterocycles using β-(trifluoromethyl)vinylsulfonium salts shows very high diastereoselectivity (dr >20:1), demonstrating strong reagent control by the trifluoromethyl group. bristol.ac.uk

Factors Influencing Enantiomeric Excess and Selectivity

Achieving high enantiomeric excess (ee) and selectivity in the asymmetric synthesis of epoxides is dependent on a multitude of interconnected factors. These can be broadly categorized as catalyst structure, reaction conditions, and substrate properties.

Catalyst Structure: The design of the chiral catalyst is paramount. In Jacobsen-Katsuki epoxidations, the stereoselectivity arises from the C₂ symmetric salen-like ligand complexed to a manganese(III) center. wikipedia.org The steric bulk of the substituents on the salen ligand is crucial; for example, catalysts with tert-butyl groups often provide high enantioselectivity. wikipedia.org For dioxirane-mediated epoxidations, chiral ketones derived from fructose (B13574) or those incorporating fused rings and electron-withdrawing groups have been developed to enhance stereochemical communication between the substrate and catalyst. acs.orgorganic-chemistry.org

Reaction Conditions:

Temperature: Lowering the reaction temperature often leads to a significant increase in enantioselectivity. capes.gov.br For example, epoxidations catalyzed by (salen)Mn(III) complexes show improved ee when carried out at -78 °C compared to reactions at room temperature. capes.gov.br

Solvent: The choice of solvent can impact catalyst activity and selectivity. Non-protic solvents like CH₂Cl₂ and tert-butyl methyl ether have been found to be effective for achieving high enantioselectivity in certain (salen)Mn-catalyzed epoxidations. organic-chemistry.org

Additives: The addition of co-catalysts or additives can enhance reaction rates and selectivity. In (salen)Mn-catalyzed epoxidations of trisubstituted olefins, adding a catalytic amount of a pyridine (B92270) N-oxide derivative has a beneficial effect on ee, rate, and yield. organic-chemistry.org

Substrate Properties: The electronic and steric nature of the alkene substrate profoundly affects the reaction's outcome. In dioxirane-mediated epoxidations, a competition between spiro and planar transition states can occur, and the electronic properties of substituents on the catalyst or substrate can influence this balance, thereby affecting enantioselectivity. pnas.org For Jacobsen epoxidation, conjugated cis-olefins are generally excellent substrates, while trans-olefins are poor ones. wikipedia.orgorganic-chemistry.org However, the addition of an N-oxide additive can make even trisubstituted alkenes excellent substrates for this catalytic system. organic-chemistry.org

The following table details key factors that influence the selectivity of asymmetric epoxidation reactions.

| Factor | Influence on Selectivity | Example System | Reference |

|---|---|---|---|

| Catalyst Ligand Structure | Steric bulk and C₂ symmetry of chiral ligands (e.g., salen) create a chiral environment around the metal center, directing the oxidant to one face of the olefin. | Jacobsen-Katsuki Epoxidation (Mn-salen) | wikipedia.org, openochem.org |

| Reaction Temperature | Lower temperatures generally increase enantioselectivity by amplifying the small energy difference between diastereomeric transition states. | (salen)Mn(III) catalyzed epoxidation at -78 °C | capes.gov.br |

| Additives (e.g., N-oxides) | Can improve reaction rate, yield, and enantioselectivity, potentially by modifying the active catalytic species. | Pyridine N-oxide in Mn-salen epoxidation of trisubstituted olefins. | organic-chemistry.org |

| Solvent | Non-protic solvents can enhance selectivity by minimizing unwanted interactions with the catalyst or reactants. | CH₂Cl₂ or tert-butyl methyl ether in Mn-salen epoxidations. | organic-chemistry.org |

| Substrate Electronics/Sterics | Substituents on the alkene influence the geometry of approach to the catalyst (e.g., side-on vs. top-on) and the stability of competing transition states (spiro vs. planar). | Dioxirane epoxidation of styrenes; Jacobsen epoxidation of cis vs. trans olefins. | wikipedia.org, pnas.org |

Dynamic Kinetic Resolution Strategies

Kinetic resolution (KR) is a powerful technique for separating enantiomers, but it is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer. acs.orgwikipedia.org Dynamic kinetic resolution (DKR) elegantly overcomes this limitation by combining the selective reaction of one enantiomer with the in-situ racemization of the unreactive enantiomer. acs.orgprinceton.edu This continuous conversion of the unwanted enantiomer into the reactive one allows for a theoretical yield of up to 100% of a single enantiomeric product. acs.org

Chemoenzymatic DKR is a particularly effective strategy for producing enantiopure compounds like chiral epoxides. nih.gov This approach pairs a highly selective enzyme for the resolution step with a chemical catalyst for the racemization. For the synthesis of chiral epoxides, a DKR process can be designed using an enzymatic resolution of a precursor β-halo alcohol combined with an in-situ racemization of the alcohol substrate using a ruthenium-based hydrogen-transfer catalyst. acs.orgnih.gov The enzyme selectively acylates one enantiomer of the alcohol, and the ruthenium catalyst continuously racemizes the remaining alcohol enantiomer, allowing the enzymatic reaction to proceed to high conversion and enantiomeric excess. acs.org The resulting enantioenriched acylated halo-alcohol can then be converted into the desired chiral epoxide. acs.org

Chemical Reactivity and Mechanistic Investigations

Oxirane Ring-Opening Reactions of 2-Butyl-2-ethyloxirane

The high ring strain of the epoxide ring in this compound is a primary driver for its reactivity. pearson.com Ring-opening reactions can be initiated by a variety of reagents and catalysts, leading to a diverse range of products. These reactions can proceed through different mechanisms, influencing the regioselectivity and stereochemistry of the final product.

In the presence of a nucleophile, the strained ether ring of this compound can be opened. This reaction is a cornerstone of its synthetic utility, allowing for the introduction of various functional groups. Common nucleophiles that can be employed include water, alcohols, amines, and thiols.

The regioselectivity of nucleophilic attack on an unsymmetrical epoxide like this compound is influenced by both steric and electronic factors. Under basic or neutral conditions, the reaction generally follows an S(_N)2 mechanism. In this scenario, the nucleophile preferentially attacks the less sterically hindered carbon atom. pearson.comlibretexts.org For this compound, which has a quaternary carbon and a methylene (B1212753) carbon in the epoxide ring, the attack will occur at the methylene carbon.

For instance, the reaction of 2-ethyloxirane with sodium hydroxide (B78521) (NaOH) results in the nucleophilic hydroxide ion (OH⁻) attacking the less substituted carbon of the epoxide ring. pearson.com This preference is due to reduced steric hindrance at this position, facilitating the approach of the nucleophile.

The nucleophilic ring-opening of epoxides proceeding via an S(_N)2 mechanism occurs with an inversion of configuration at the carbon center that is attacked. pearson.com In the case of this compound, if a chiral center is present, the attack of the nucleophile will lead to a specific stereoisomer. For example, the enzymatic resolution of racemic this compound can yield the (R)-enantiomer. google.com Subsequent nucleophilic attack on this specific enantiomer will result in a product with a defined stereochemistry.

Under acidic conditions, the epoxide oxygen is first protonated, which activates the ring towards nucleophilic attack by creating a better leaving group. libretexts.org The subsequent ring-opening can exhibit characteristics of both S(_N)1 and S(_N)2 mechanisms. libretexts.org While the attack still occurs from the backside (anti-periplanar), the regioselectivity can be altered compared to basic conditions.

In acid-catalyzed reactions of unsymmetrical epoxides, the nucleophile often preferentially attacks the more substituted carbon atom. libretexts.org This is because the transition state has a significant carbocationic character, which is better stabilized by the alkyl groups on the more substituted carbon. Therefore, in the acid-catalyzed hydrolysis of this compound, the water molecule would preferentially attack the quaternary carbon.

A study involving the reaction of (R)-2-butyl-2-ethyloxirane with thiophenol and subsequent treatment with chloroacetonitrile (B46850) under acidic conditions illustrates a synthetic application of this reactivity. google.com

Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to their corresponding vicinal diols. These enzymes are known to exhibit high enantiospecificity, making them valuable biocatalysts for the kinetic resolution of racemic epoxides. sci-hub.catmuni.cz

In the case of this compound, epoxide hydrolases from various microorganisms have been investigated for their ability to selectively hydrolyze one enantiomer, allowing for the isolation of the other in high enantiomeric excess. sci-hub.catresearchgate.net For example, an epoxide hydrolase from Agromyces mediolanus has been successfully used for the kinetic resolution of racemic this compound to produce (R)-2-butyl-2-ethyloxirane. google.comsci-hub.catmuni.cz This enzymatic process involves the selective ring-opening of the (S)-enantiomer by water, leaving the desired (R)-enantiomer unreacted. sci-hub.cat

The table below summarizes the results of the hydrolytic kinetic resolution of racemic this compound using epoxide hydrolase from Agromyces mediolanus (EH5). sci-hub.cat

| Parameter | Value |

| Catalyst | Epoxide Hydrolase (EH5) from Agromyces mediolanus |

| Substrate | Racemic this compound |

| Nucleophile | Water |

| Product | (R)-2-butyl-2-ethyloxirane |

| Conversion | ~62-63% |

| Enantiomeric Excess (ee) of (R)-2-butyl-2-ethyloxirane | > 95% |

| Reaction Temperature | 30°C |

This table presents data on the enzymatic kinetic resolution of this compound.

Interestingly, some epoxide hydrolases can exhibit enantioconvergent hydrolysis, where both enantiomers of the epoxide are hydrolyzed to a single enantiomer of the diol. sci-hub.catresearchgate.net An epoxide hydrolase from Aspergillus niger has been shown to provide (R)-2-butyl-2-ethyl-1,2-ethanediol through an unoptimized enantioconvergent process. sci-hub.catresearchgate.net

Halohydrin dehalogenases (HHDHs) are another class of enzymes capable of catalyzing the ring-opening of epoxides with various nucleophiles, including cyanide. sci-hub.cat These enzymes have also demonstrated high enantioselectivity in the resolution of epoxides. sci-hub.catresearchgate.net

Regioselectivity of Nucleophilic Attack

Acid-Catalyzed Ring Opening Mechanisms

Radical Reactions and Degradation Pathways

The study of radical reactions involving this compound is relevant in contexts such as combustion chemistry and atmospheric degradation. Cyclic ethers, including substituted oxiranes, are known intermediates in the oxidation of hydrocarbons. osti.govresearchgate.netnsf.gov

The degradation of this compound can be initiated by radical species, such as the hydroxyl radical (·OH), leading to hydrogen abstraction from the alkyl chains. osti.gov The resulting alkyl radical can then react with molecular oxygen, leading to a cascade of reactions that can involve ring-opening of the oxirane. osti.gov The specific products formed will depend on the site of initial hydrogen abstraction and the subsequent reaction pathways. Due to its high reactivity, the 2-butyl radical, a potential product of fragmentation, is short-lived and readily undergoes further reactions. ontosight.ai

Under high-temperature conditions, such as those found in combustion, the oxirane ring can undergo thermal decomposition. Studies on the decomposition of phosphonium (B103445) phenolate (B1203915) zwitterions derived from oxiranes have shown that under forced conditions (150 °C), decomposition can lead to the formation of secondary alcohols, which are formally the hydrogenated products of the oxirane derivative. chemrxiv.org

Oxidation Reactions and Radical Intermediates

The oxidation of alkyloxiranes is a critical aspect of low-temperature combustion chemistry. While direct studies on this compound are not extensively detailed in the literature, the mechanisms can be inferred from studies on analogous cyclic ethers such as ethyloxirane and 2,3-dimethyloxirane. nsf.govresearchgate.net The oxidation process is typically initiated by the abstraction of a hydrogen atom from the oxirane molecule by radical species like hydroxyl (ȮH), forming a carbon-centered radical (Ṙ). nsf.govacs.org For this compound, hydrogen abstraction can occur at various positions on the ethyl or butyl groups.

Following its formation, the cyclic ether radical reacts with molecular oxygen (O₂) in a reversible addition reaction to form a peroxy radical (ROO•). nsf.govresearchgate.net The subsequent reactions of this peroxy radical are complex and competitive, involving isomerization and decomposition pathways that propagate the oxidation chain. researchgate.net The stability and reaction pathways of these radical intermediates are influenced by the substitution pattern. In the case of this compound, the tertiary carbon of the oxirane ring is fully substituted, which prevents H-abstraction at that site and directs reactivity towards the alkyl chains.

The reactions involving these radical intermediates are central to understanding the role of cyclic ethers in combustion, where they act as important, isomer-specific intermediates formed from the unimolecular decomposition of hydroperoxy-alkyl radicals (Q̇OOH). nsf.govosti.gov

Unimolecular Decomposition Mechanisms

The unimolecular decomposition of oxiranes and their corresponding radicals is a key reaction pathway, particularly at elevated temperatures. The decomposition of hydroperoxyalkyl radicals (Q̇OOH) is a primary chain-propagating step in low-temperature combustion that leads to the formation of cyclic ethers, like oxiranes, and an ȮH radical. osti.govrsc.org

Once formed, the oxirane-derived radicals can undergo unimolecular ring-opening reactions. researchgate.netacs.org For instance, radicals formed from ethyloxirane can lead to products like formaldehyde (B43269) and a vinyl radical. researchgate.net For this compound, the decomposition of its radical would be expected to proceed via the cleavage of a C-C or C-O bond in the ring, leading to the formation of various carbonyl compounds and alkyl radicals. The specific products would depend on which bond is broken, a process influenced by the stability of the resulting radical species. The presence of the butyl and ethyl groups at the same carbon atom creates significant steric strain and influences the electronic distribution in the ring, which in turn affects the activation barriers for different decomposition pathways. Studies on similar complex cyclic ethers show that stereochemistry can significantly influence which decomposition pathways are favored. rsc.org

Catalytic Transformations Involving this compound

Catalysis provides controlled and efficient pathways for the transformation of this compound, enabling its synthesis in an enantiomerically pure form and its conversion into other valuable chemical structures.

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a key method for the synthesis of chiral 2,2-disubstituted epoxides. wikipedia.org One of the most effective methods is the asymmetric Corey-Chaykovsky epoxidation of ketones. sci-hub.catresearchgate.net This reaction can be performed using a heterobimetallic La-Li₃-BINOL complex as a catalyst to produce 2,2-disubstituted terminal epoxides with high enantioselectivity. sci-hub.catresearchgate.net While this method achieves high enantiomeric excess for many ketones, the synthesis of 2-aryl-2-ethyloxiranes has been reported to yield only moderate enantioselectivity. sci-hub.cat

Homogeneous catalysts are also employed in the transformation of epoxides. For example, ruthenium(VI) bis-oxazoline (box) pincer complexes have been shown to be effective catalysts for the cycloaddition of carbon dioxide to epoxides to form cyclic carbonates. unimi.it This reaction has been demonstrated with related compounds like 2-ethyloxirane. unimi.it

Heterogeneous Catalysis

Heterogeneous catalysis, involving a catalyst in a different phase from the reactants, offers significant advantages, particularly in product separation and catalyst recycling. wikipedia.org A prominent application for this compound is its enzymatic kinetic resolution, which can be classified as heterogeneous catalysis when the enzyme is immobilized.

An efficient process has been developed for the production of (R)-2-butyl-2-ethyloxirane via the kinetic resolution of the racemic mixture. acs.org This process uses an epoxide hydrolase (EH) from Agromyces mediolanus, which selectively hydrolyzes the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted and in high purity. researchgate.netmuni.cz This biocatalytic resolution has been successfully scaled up, operating at high concentrations (>300 g/L). researchgate.netacs.org Halohydrin dehalogenases (HHDHs) have also been investigated and show high enantioselectivity, although they tend to favor the hydrolysis of the (R)-enantiomer. sci-hub.catresearchgate.net

The table below summarizes the findings for the enzymatic resolution of this compound.

| Enzyme Catalyst | Source Organism | Type of Process | Selectivity | Key Finding |

| Epoxide Hydrolase (EH) | Agromyces mediolanus | Kinetic Resolution | Selective hydrolysis of (S)-epoxide | Allows for large-scale production of (R)-2-butyl-2-ethyloxirane. researchgate.netacs.org |

| Halohydrin Dehalogenase (HHDH) | Various | Kinetic Resolution | Highly enantioselective, favors (R)-epoxide hydrolysis | Offers an alternative biocatalytic route. sci-hub.catresearchgate.net |

| Epoxide Hydrolase (EH) | Aspergillus niger | Enantioconvergent Process | Hydrolyzes both enantiomers | Provides the diol product via an enantioconvergent pathway. sci-hub.catresearchgate.net |

Beyond biocatalysis, inorganic heterogeneous catalysts like zeolites and metal-organic frameworks (MOFs) are widely used for epoxide transformations, such as ring-opening with various nucleophiles or the cycloaddition of CO₂. researchgate.net

Bifunctional Catalysis

Bifunctional catalysis involves catalysts that possess two distinct active sites, which can work in concert to promote a chemical reaction. rsc.org For epoxide transformations, this often involves a Lewis acidic site to activate the epoxide ring by coordinating to the oxygen atom, and a basic or nucleophilic site to attack one of the carbon atoms. researchgate.net

The cycloaddition of CO₂ to epoxides is a classic example where bifunctional catalysts excel. researchgate.net Catalysts with both acid and base functionalities can effectively facilitate the formation of cyclic carbonates. researchgate.net While specific studies employing bifunctional catalysts for this compound are not prominent, the principles are directly applicable. For instance, asymmetric bifunctional catalysts, such as dinuclear Schiff base complexes, are used to create a chiral environment that can induce high enantioselectivity in reactions. mdpi.com The design of a bifunctional catalyst for this compound would aim to optimize the interaction of both the butyl and ethyl substituents with the catalyst's chiral pocket to achieve high control over reactivity and stereoselectivity.

Advanced Analytical Methodologies for Research Characterization

Chiral Gas Chromatography (GC) for Enantiomeric Excess Determination

Chiral Gas Chromatography (GC) is a powerful and widely used technique for the separation and quantification of enantiomers, making it essential for determining the enantiomeric excess (e.e.) of chiral compounds like 2-butyl-2-ethyloxirane. ic.ac.uk This method offers high resolution and requires only small sample sizes, allowing for direct analysis of reaction mixtures without extensive workup, which could otherwise alter the enantiomeric ratio. ic.ac.uk

In the context of this compound, chiral GC has been instrumental in monitoring the progress of enzymatic kinetic resolutions. For instance, in the development of a process for producing (R)-2-butyl-2-ethyloxirane, an epoxide hydrolase from Agromyces mediolanus was used to selectively hydrolyze the (S)-enantiomer from a racemic mixture. sci-hub.catmuni.cz The enantiomeric excess of the remaining (R)-2-butyl-2-ethyloxirane was precisely determined by analyzing aliquots of the reaction mixture using chiral GC. sci-hub.cat This analysis is crucial for optimizing reaction parameters such as temperature, pH, and catalyst loading to achieve the highest possible enantioselectivity. sci-hub.cat

The selection of the chiral stationary phase (CSP) is critical for achieving separation. For this compound, a derivative of cyclodextrin (B1172386) is often employed as the CSP. muni.czgcms.cz These CSPs create a chiral environment where the enantiomers form transient diastereomeric complexes, leading to different retention times. chromatographyonline.com

Table 1: Chiral GC Conditions for this compound Analysis

| Parameter | Value/Description | Application | Source(s) |

|---|---|---|---|

| Column | Chiral Hydrodex β-TBDAc (50m × 0.25mm ID × 0.4 mm OD) | Separation of (R)- and (S)-2-butyl-2-ethyloxirane | muni.cz |

| Temperature Program | 130°C for 7 min; 5°C/min to 135°C, hold 5 min; 5°C/min to 140°C, hold 5 min; 10°C/min to 170°C | To achieve baseline separation of enantiomers and the corresponding diol product. | muni.cz |

| Detector | Flame Ionization Detector (FID) | Quantification of separated enantiomers to determine e.e. | muni.cz |

| Application | Monitoring enzymatic kinetic resolution | To determine conversion and enantiomeric excess of the epoxide. | sci-hub.catmuni.cz |

Chiral High-Performance Liquid Chromatography (HPLC) for Stereoisomer Analysis

Chiral High-Performance Liquid Chromatography (HPLC) serves as another cornerstone technique for the analysis of stereoisomers. mdpi.com While GC is suitable for volatile compounds, HPLC is versatile and can be applied to a broader range of molecules and is often used for both analytical and preparative-scale separations. lcms.cz Similar to chiral GC, chiral HPLC relies on a chiral stationary phase (CSP) to resolve enantiomers. sigmaaldrich.com

For the analysis of this compound, chiral HPLC has been used to monitor reaction progress, particularly in biotransformations. muni.cz In studies involving the enzymatic resolution of racemic this compound, samples were quenched and analyzed by chiral HPLC to determine the conversion and enantiomeric excess. muni.cz This method is particularly useful when analyzing complex reaction mixtures where derivatization might be undesirable. muni.cz The choice of CSP and mobile phase is crucial for achieving optimal separation of the stereoisomers. sigmaaldrich.com

Table 2: Chiral HPLC in Stereoisomer Analysis

| Technique | Application | Key Components | Source(s) |

|---|

| Chiral HPLC | Monitoring the conversion and enantiomeric excess in the enzymatic resolution of this compound. | Column: CHIRALPAK OD-H. Mobile Phase: Solvent mixture adjusted for optimal separation. | muni.cz |

The separation mechanism in chiral HPLC often involves the formation of transient diastereomeric complexes between the enantiomers and the CSP. sigmaaldrich.com The stability of these complexes differs for each enantiomer, resulting in different retention times and enabling their separation. sigmaaldrich.com

Spectroscopic Techniques for Mechanistic Studies

Spectroscopic methods are vital for probing reaction mechanisms, offering insights into the structural changes and kinetics of chemical transformations. Techniques like in situ Nuclear Magnetic Resonance (NMR) and time-resolved spectroscopy provide real-time information about reacting systems.

In situ NMR Spectroscopy: NMR spectroscopy is a powerful tool for structural elucidation. ¹H NMR can be used to monitor the concentration of epoxides in a reaction mixture. The protons on the oxirane ring of epoxides typically produce signals in a distinct region of the spectrum (around 2.90-3.24 ppm), which are well-separated from many other lipid oxidation products. nih.gov This allows for quantitative monitoring of epoxide formation and consumption over time. nih.gov For more complex mixtures where signals in the ¹H NMR spectrum overlap, two-dimensional (2D) NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) spectroscopy are employed. wur.nl HSQC correlates proton signals with their directly attached carbon atoms, providing better signal dispersion and allowing for the quantification of specific epoxides even in complex matrices. wur.nlnih.gov This method is invaluable for studying the mechanistic details of reactions involving this compound, enabling the tracking of its conversion to diols or other products.

Time-Resolved Spectroscopy: Time-resolved spectroscopy techniques, such as time-resolved Fourier-Transform Infrared (FT-IR) spectroscopy, allow for the continuous monitoring of functional groups during a reaction. researchgate.net For epoxide reactions, the characteristic absorption band of the epoxide ring (around 916 cm⁻¹) can be monitored to track its disappearance over time. researchgate.net This provides kinetic data on the rate of reaction. Furthermore, time-resolved laser spectroscopy can be used to study the photochemistry of reactions involving epoxides by probing the transient species formed upon photoexcitation. capes.gov.br

Table 3: Spectroscopic Techniques for Mechanistic Studies of Epoxides

| Technique | Principle | Application in Epoxide Research | Source(s) |

|---|---|---|---|

| In situ ¹H NMR | Monitors the chemical environment of protons. | Quantitative analysis of epoxide concentration via characteristic signals between 2.90-3.24 ppm. | nih.gov |

| In situ 2D HSQC NMR | Correlates ¹H and ¹³C nuclei, resolving overlapping signals. | Quantification and structural assignment of epoxides in complex mixtures. wur.nlnih.gov | wur.nlnih.gov |

| Time-Resolved FT-IR | Tracks changes in vibrational frequencies of functional groups over time. | Monitoring the consumption of the epoxide ring (e.g., at 916 cm⁻¹) to determine reaction kinetics. | researchgate.net |

| Time-Resolved Laser Spectroscopy | Investigates photochemical reactions by analyzing transient species. | Studying the mechanisms of light-induced reactions involving epoxides. | capes.gov.br |

Mass Spectrometry for Reaction Monitoring and Intermediate Identification

Mass Spectrometry (MS) is an exceptionally sensitive analytical technique used for detecting and identifying molecules by measuring their mass-to-charge ratio. It is particularly powerful for identifying transient or low-abundance reactive intermediates that are key to understanding reaction mechanisms. rsc.org

In the study of epoxide reactions, MS techniques can be coupled with a separation method like GC or LC (GC-MS, LC-MS) or used directly to analyze the reaction mixture. Multiplexed photoionization mass spectrometry (MPIMS) has been used to study the oxidation mechanisms of related epoxides like ethyloxirane. researchgate.net By identifying the various products formed under specific reaction conditions, the underlying reaction pathways and the involvement of specific radical intermediates can be inferred. researchgate.net The ability of MS to detect a wide range of species simultaneously provides a comprehensive snapshot of the reaction, helping to piece together complex mechanistic puzzles. rsc.org

Table 4: Mass Spectrometry in the Analysis of Epoxide Reactions

| Technique | Application | Information Gained | Source(s) |

|---|---|---|---|

| Multiplexed Photoionization Mass Spectrometry (MPIMS) | Product detection in Cl-initiated oxidation of epoxides. | Inference of reaction mechanisms and identification of stable end-products. | researchgate.net |

| Electrospray Ionization Mass Spectrometry (ESI-MS) | Detection of charged intermediates directly from solution. | Identification of cationic or anionic intermediates in catalytic cycles. | rsc.org |

| Collision-Induced Dissociation (CID) | Structural characterization of detected ions. | Fragmentation patterns provide structural information about unknown intermediates. | rsc.org |

Applications in Advanced Organic Synthesis

2-Butyl-2-ethyloxirane as a Versatile Chiral Building Block

Optically active epoxides are highly valued as versatile chiral building blocks in asymmetric synthesis due to the regio- and stereoselective nature of their ring-opening reactions. mdpi.commdpi.com The strained three-membered ring of this compound is susceptible to attack by a wide range of nucleophiles, leading to the formation of diverse functional groups with well-defined stereochemistry. The (R)-enantiomer, (R)-2-butyl-2-ethyloxirane, is a particularly valuable chiral synthon. muni.cz

The accessibility of this enantiopure epoxide is often achieved through the kinetic resolution of a racemic mixture. google.com A notable method involves the use of an epoxide hydrolase (EH) enzyme, such as the one derived from Agromyces mediolanus. muni.czsci-hub.cat This biocatalytic approach selectively hydrolyzes the (S)-enantiomer to the corresponding (S)-2-ethylhexane-1,2-diol, leaving the desired (R)-2-butyl-2-ethyloxirane with high enantiomeric excess. muni.czsci-hub.cat The ability to produce this chiral epoxide on a large scale makes it a practical and valuable intermediate for complex syntheses in the pharmaceutical and agrochemical industries. researchgate.net

Table 1: Enzymatic Kinetic Resolution of Racemic this compound

| Enzyme Source | Substrate Concentration | Product | Isolated Yield | Enantiomeric Excess (ee) | Reference |

| Agromyces mediolanus | >300 g/L | (R)-2-butyl-2-ethyloxirane | 20% | >98% | google.com |

| Aspergillus niger | Not specified | (R)-2-ethylhexane-1,2-diol | Not specified | Not specified | sci-hub.cat |

Precursor to Complex Stereochemical Architectures

The true utility of a chiral building block is demonstrated by its successful incorporation into intricate molecular structures. This compound serves as a key precursor for molecules containing complex stereochemical features, including quaternary stereocenters. sci-hub.cat A previous synthetic route to a related complex molecule required an enantiopure activated aminoalcohol or aziridine (B145994) to introduce a quaternary stereocenter. sci-hub.cat

A prime example of its application is in the synthesis of GSK2330672, an inhibitor of the ileal bile acid transport (iBAT) protein, which has been investigated for conditions like type II diabetes. muni.cz The synthesis of this active pharmaceutical ingredient (API) requires the construction of two stereogenic centers. muni.cz The use of (R)-2-butyl-2-ethyloxirane provides a streamlined pathway to one of these crucial chiral centers, circumventing more wasteful methods like classical resolution that were used in earlier medicinal chemistry routes. muni.cz The development of an enzymatic process to produce multigram quantities of (R)-2-butyl-2-ethyloxirane was a key enabler for the efficient synthesis of this complex target. acs.orgacs.org

Role in the Synthesis of Functionally Active Organic Molecules (e.g., advanced intermediates for agrochemicals)

The application of this compound extends to the synthesis of various functionally active organic molecules. Its role as a key intermediate for the iBAT inhibitor GSK2330672 highlights its importance in the pharmaceutical sector. muni.cz The development of a robust enzymatic process for producing (R)-2-butyl-2-ethyloxirane at high concentrations (over 300 g/L) underscores its industrial relevance for manufacturing advanced pharmaceutical intermediates. researchgate.netscispace.com

While direct examples for this compound in agrochemicals are less specifically detailed in the literature, structurally related epoxides are crucial intermediates in this field. For instance, 2-tert-butyl-2-(2-(4-chlorophenyl)ethyl)oxirane is a known precursor in the synthesis of tebuconazole, a widely used triazole fungicide. smolecule.commdpi.com The synthetic strategies and reactivity principles established for this compound are broadly applicable to the synthesis of other high-value, functionally active molecules, including those for agricultural applications. researchgate.netsmolecule.com

Exploration in Polymer and Material Science Precursors

Beyond its use in synthesizing discrete, small molecules, this compound and related compounds have been explored as precursors in polymer and material science. One patent discloses the use of this compound as a component in plasticizers for various resins. google.com

These plasticizers are intended for use with resins such as urethane (B1682113) resins and silicone resins, which are often employed as sealing agents. google.com The inclusion of compounds like this compound can modify the physical properties of the final polymer, for example, by acting as a diluent. google.com Furthermore, the general class of epoxides is fundamental to the production of epoxy resins, which are high-performance materials used extensively in coatings, adhesives, and composites due to their excellent mechanical strength and chemical resistance. ontosight.ai

###Computational and Theoretical Insights into this compound

The study of this compound, a chiral 2,2-disubstituted epoxide, through computational chemistry and theoretical models offers profound insights into its reactivity, selectivity, and interaction with catalysts. These in-silico approaches are crucial for understanding reaction mechanisms at a molecular level, guiding the design of synthetic routes, and explaining the stereochemical outcomes of its transformations. This article focuses exclusively on the computational and theoretical investigations concerning this specific compound.

Computational Chemistry and Theoretical Studies

Computational chemistry provides a powerful lens to examine the transient and high-energy states of molecules that are often difficult or impossible to observe experimentally. For 2-Butyl-2-ethyloxirane, theoretical studies are pivotal in elucidating the intricate details of its chemical behavior, particularly in the context of stereoselective reactions.

While dedicated quantum mechanical (QM) studies detailing the complete reaction pathways specifically for this compound are not extensively documented in publicly available literature, the methodologies for such investigations are well-established for the broader class of 2,2-disubstituted epoxides. These studies typically employ QM methods to map out the potential energy surface of a reaction, identifying the most favorable routes from reactants to products.

For a reaction such as the acid-catalyzed ring-opening of this compound, QM calculations would model the initial protonation of the epoxide oxygen, followed by the nucleophilic attack at one of the two tertiary carbon atoms. The calculations would determine the energy of all intermediates and, crucially, the transition states that connect them. This allows for the determination of activation barriers, which dictate the reaction kinetics. For instance, studies on similar epoxides have shown that the stability of the resulting carbocation-like transition state governs the regioselectivity of the ring-opening. wur.nl

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for investigating the electronic structure and energetics of molecules. Although specific peer-reviewed data tables of DFT calculations for the transition states and intermediates of this compound reactions are scarce, the application of this theory is fundamental to understanding its reactivity.

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(d,p), can be employed to model the geometries and energies of transition states in reactions like nucleophilic ring-opening. researchgate.net Such calculations provide critical data on the activation energy (Ea) and the thermodynamic stability of intermediates. For the ring expansion of 2,2-disubstituted epoxides with reagents like dimethylsulfoxonium methylide, DFT and Møller-Plesset (MP2) calculations have been used to compute the activation barriers, revealing that the expansion from an epoxide to an oxetane (B1205548) has a significantly lower barrier than subsequent expansions. acs.orgacs.org These theoretical approaches can precisely quantify the steric and electronic effects of the butyl and ethyl groups on the transition state geometry and energy.

Table 1: Illustrative Data from DFT Calculations for Generalized 2,2-Disubstituted Epoxide Reactions

| Reaction Type | Computational Method | Calculated Property | Illustrative Value (kcal/mol) |

|---|---|---|---|

| Epoxide to Oxetane Ring Expansion | DFT/MP2 | Activation Barrier | 13-17 |

Data sourced from studies on general 2,2-disubstituted epoxides. acs.orgacs.org

Molecular Dynamics (MD) simulations offer a way to observe the dynamic evolution of a chemical system over time, providing insights into conformational changes, solvent effects, and the binding of substrates to enzyme active sites. mdpi.com In the context of this compound, MD simulations have been noted as a tool to elucidate molecular recognition mechanisms within the active site of epoxide hydrolase enzymes, which are used for its kinetic resolution. researchgate.netunizg.hr

While detailed parameters and results of MD simulations focused specifically on the reactivity of this compound are not published, the methodology involves placing the epoxide and other reactants (e.g., an enzyme, solvent molecules) in a simulation box and calculating their trajectories by solving Newton's equations of motion. These simulations can reveal how the butyl and ethyl groups orient themselves within a catalytic pocket, influencing which enantiomer reacts and at which carbon atom the nucleophilic attack occurs.

The stereoselectivity of reactions involving this compound, particularly its enzymatic hydrolysis, is a key area where theoretical models are applied. Quantitative Structure-Activity Relationship (QSAR) studies have been successfully used to model and predict the enantioselectivity of epoxide hydrolases in the ring-opening of various 2,2-disubstituted oxiranes. researchgate.netacs.org

These models correlate the enantioselectivity of the enzyme (often expressed as the enantiomeric ratio, E) with molecular descriptors calculated using quantum chemical methods. acs.orguni-graz.at These descriptors can include:

Steric parameters: Molecular volume, surface area, and specific shape descriptors (e.g., Verloop parameters).

Electronic parameters: Dipole moments, partial atomic charges on the epoxide carbons and oxygen, and energies of frontier molecular orbitals (HOMO and LUMO).

By building a regression model (e.g., multiple linear regression or using artificial neural networks) based on a training set of epoxides, it is possible to predict the enantioselectivity for new substrates like this compound. acs.orgresearchgate.net These models help rationalize why an enzyme may prefer one enantiomer over the other, often pointing to specific steric clashes or favorable electronic interactions within the active site.

Table 2: Key Quantum Chemical Descriptors in QSAR Models for Epoxide Hydrolase Selectivity

This table lists descriptors used in QSAR studies for the class of 2,2-disubstituted oxiranes.

| Descriptor Type | Specific Descriptor Example | Relevance to Stereoselectivity |

|---|---|---|

| Electronic | Partial charge on epoxide carbons | Influences susceptibility to nucleophilic attack. |

| Electronic | Dipole Moment | Relates to the overall polarity and interaction with the enzyme's field. |

| Steric | Molar Volume/Surface Area | Governs the fit of the substrate within the enzyme's active site. |

Information compiled from general QSAR studies on epoxide hydrolases. acs.orguni-graz.at

Theoretical models are essential for describing the step-by-step mechanism of catalysis involving this compound. The most relevant catalytic reaction for this compound is its hydrolysis by epoxide hydrolases (EHs). mdpi.comsemanticscholar.org Computational studies have been instrumental in confirming the catalytic mechanism for this class of enzymes. koreascience.kr

The generally accepted theoretical model for α/β-hydrolase fold EHs involves a two-step mechanism:

Covalent Intermediate Formation: A nucleophilic aspartate residue in the enzyme's active site attacks one of the epoxide's carbon atoms. This results in the opening of the oxirane ring and the formation of a covalent alkyl-enzyme ester intermediate. This step is typically very fast. matec-conferences.org

Theoretical models, including DFT and QM/MM (Quantum Mechanics/Molecular Mechanics) approaches, are used to calculate the energy profile of this entire catalytic cycle. These models can rationalize the regio- and enantioselectivity of the enzyme by comparing the activation barriers for the attack at the different carbons of the two enantiomers of this compound.

Challenges and Future Research Directions for 2 Butyl 2 Ethyloxirane

The synthesis and application of specialized oxiranes like 2-butyl-2-ethyloxirane present a frontier in chemical manufacturing, pushing the boundaries of efficiency, selectivity, and sustainability. While established methods exist, current and future research is intensely focused on overcoming existing limitations. This article delves into the primary challenges and promising research avenues for this sterically hindered epoxide, from greener synthesis to advanced process control.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Butyl-2-ethyloxirane, and how can purity be validated experimentally?

- Methodological Answer : The synthesis typically involves the cyclization of diols or epoxidation of alkenes using peracid catalysts (e.g., mCPBA). For purity validation, employ gas chromatography (GC) coupled with mass spectrometry (MS) to confirm molecular weight and retention time. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly to resolve stereochemical ambiguities. Ensure reproducibility by documenting reaction conditions (temperature, solvent, catalyst loading) and providing detailed spectral data in supplementary materials .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s stereochemistry and functional groups?

- Methodological Answer :

- Stereochemistry : Use chiral HPLC or polarimetry to determine enantiomeric excess. X-ray crystallography provides definitive stereochemical assignment if single crystals are obtainable.

- Functional Groups : Infrared (IR) spectroscopy identifies epoxy ring vibrations (~850–950 cm⁻¹). ¹H NMR reveals deshielded protons adjacent to the oxygen atom (δ 3.0–4.5 ppm). For advanced confirmation, 2D NMR techniques (COSY, HSQC) resolve overlapping signals .

Q. How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 2–12) at elevated temperatures (e.g., 40°C, 60°C). Monitor degradation via HPLC or GC at fixed intervals. Use Arrhenius kinetics to extrapolate shelf-life under standard conditions. Include control samples and statistical analysis (e.g., ANOVA) to validate reproducibility .

Advanced Research Questions

Q. How can researchers address contradictions in thermodynamic data (e.g., enthalpy of formation) reported for this compound?

- Methodological Answer : Cross-reference data from authoritative databases (e.g., NIST Chemistry WebBook) and replicate measurements using calorimetry (e.g., bomb calorimeter) under standardized conditions. Validate instrumentation calibration and account for impurities via high-resolution MS. Publish raw data and error margins to facilitate meta-analyses .

Q. What experimental strategies are recommended for mechanistic studies of this compound’s ring-opening reactions?

- Methodological Answer :

- Kinetic Studies : Use stopped-flow spectroscopy to monitor reaction rates with nucleophiles (e.g., amines, thiols) under varying solvent polarities.

- Isotopic Labeling : Introduce ¹⁸O isotopes to trace oxygen migration during acid-catalyzed ring-opening.

- Computational Modeling : Perform density functional theory (DFT) calculations to predict transition states and compare with experimental kinetic isotope effects (KIE) .

Q. What computational approaches are suitable for predicting the environmental fate or toxicity of this compound?

- Methodological Answer :

- QSAR Models : Use quantitative structure-activity relationship (QSAR) tools to estimate biodegradability and ecotoxicity. Validate predictions against experimental bioassay data (e.g., Daphnia magna toxicity tests).

- Molecular Dynamics : Simulate interactions with biological membranes or enzymes to assess bioaccumulation potential. Cross-validate with chromatographic retention indices (e.g., log P measurements) .

Data Presentation Guidelines

- Tables : Include detailed spectral assignments (e.g., NMR shifts, IR peaks) and kinetic parameters (rate constants, activation energies) in supplementary materials. Follow journal guidelines to avoid duplicating figures in the main text .

- Ethical Compliance : Disclose conflicts of interest and adhere to safety protocols (e.g., fume hood use, waste disposal) when handling reactive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.